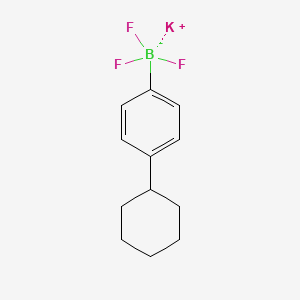

Potassium (4-cyclohexylphenyl)trifluoroboranuide

Description

BenchChem offers high-quality Potassium (4-cyclohexylphenyl)trifluoroboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-cyclohexylphenyl)trifluoroboranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-cyclohexylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIXRFDEMQGRFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C2CCCCC2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium (4-cyclohexylphenyl)trifluoroboranuide: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of Potassium (4-cyclohexylphenyl)trifluoroboranuide, a versatile and stable organoboron reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and key applications of this compound, with a focus on providing actionable insights and robust protocols.

Introduction: The Rise of Organotrifluoroborates

Organotrifluoroborate salts have emerged as superior alternatives to boronic acids and their esters in a multitude of organic transformations.[1][2][3] Their remarkable stability to both air and moisture simplifies handling and storage, making them highly attractive reagents in both academic and industrial settings.[1][4][5][6] Unlike boronic acids, which can form cyclic trimeric anhydrides (boroxines), organotrifluoroborates exist as well-defined monomeric species, allowing for more precise stoichiometric control in reactions.[1][4] The enhanced stability and reactivity of potassium organotrifluoroborates have broadened the scope of cross-coupling and other carbon-carbon bond-forming reactions.[2][7]

Potassium (4-cyclohexylphenyl)trifluoroboranuide, with its distinct cyclohexylphenyl moiety, offers unique opportunities for introducing this bulky, lipophilic group in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Synthesis of Potassium (4-cyclohexylphenyl)trifluoroboranuide

The synthesis of potassium aryltrifluoroborates is typically a straightforward and high-yielding process.[8] The most common and efficient method involves the conversion of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[8][9] This method, popularized by Vedejs and co-workers, is tolerant of a wide range of functional groups.[8][10] An alternative and often preferred route for novel structures, where the boronic acid is not commercially available, starts from the corresponding aryl halide.

Proposed Synthetic Pathway

The following two-step, one-pot procedure is a reliable method for the preparation of Potassium (4-cyclohexylphenyl)trifluoroboranuide starting from 4-bromo-1-cyclohexylbenzene. This approach involves the formation of a Grignard reagent, followed by boronation and subsequent conversion to the trifluoroborate salt.

Caption: Synthetic workflow for Potassium (4-cyclohexylphenyl)trifluoroboranuide.

Detailed Experimental Protocol

Materials:

-

4-Bromo-1-cyclohexylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Sulfuric acid (4 M)

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Acetone

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, dissolve 4-bromo-1-cyclohexylbenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.

-

Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Boronation and Trifluoroborate Salt Formation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add trimethyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C.

-

After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 4 M sulfuric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-cyclohexylphenyl)boronic acid.

-

Dissolve the crude boronic acid in methanol.

-

Add a saturated aqueous solution of KHF₂ (4.0 eq) and stir at room temperature for 1 hour.[8]

-

Remove the solvent under reduced pressure. The resulting solid is the crude potassium (4-cyclohexylphenyl)trifluoroboranuide.

-

-

Purification:

Structural Elucidation and Physicochemical Properties

Potassium (4-cyclohexylphenyl)trifluoroboranuide is a stable, crystalline solid.[1] Its structure can be unequivocally confirmed through a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

Based on extensive data for analogous potassium aryltrifluoroborates, the following spectroscopic characteristics are expected.[12][13]

| Technique | Expected Chemical Shifts (δ) / Signals | Rationale |

| ¹H NMR | Aromatic protons (AA'BB' system): ~7.2-7.5 ppm. Cyclohexyl protons: ~1.2-1.8 ppm (aliphatic region), benzylic CH at ~2.5 ppm. | The aromatic protons will exhibit a characteristic splitting pattern due to para-substitution. The cyclohexyl protons will show complex multiplets in the aliphatic region. |

| ¹³C NMR | Aromatic carbons: ~125-150 ppm. Carbon bearing boron: ~140-145 ppm (broad signal). Cyclohexyl carbons: ~26-45 ppm. | The carbon directly attached to the boron atom typically shows a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[13] |

| ¹⁹F NMR | A single, broad resonance between -129 and -141 ppm. | The three fluorine atoms are chemically equivalent, leading to a single signal. Coupling to the ¹¹B nucleus may be observed.[12][13] |

| ¹¹B NMR | A broad signal between 3 and 6 ppm. | This chemical shift is characteristic of a tetracoordinate boron atom in an organotrifluoroborate salt.[12][13] |

Chemical Reactivity and Synthetic Applications

The primary utility of Potassium (4-cyclohexylphenyl)trifluoroboranuide lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.[2]

Suzuki-Miyaura Cross-Coupling Reactions

Potassium aryltrifluoroborates are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[14][15] These reactions are tolerant of a wide array of functional groups.[7][14]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(OAc)₂, PdCl₂(dppf), or other Pd(0) or Pd(II) sources (2-5 mol%).[15]

-

Ligand: Phosphine ligands such as PPh₃, RuPhos, or dppf are commonly employed to stabilize the palladium center.[14]

-

Base: A base such as K₂CO₃, Cs₂CO₃, or t-BuNH₂ is required to facilitate the transmetalation step.[14][15]

-

Solvent: A mixture of an organic solvent (e.g., toluene, THF, isopropanol) and water is often used.[14][15]

-

Temperature: Reactions are typically heated, often between 80-110 °C.[7]

This reaction allows for the efficient coupling of the 4-cyclohexylphenyl moiety to a wide range of aromatic and heteroaromatic systems, providing access to novel molecular scaffolds.

Rhodium-Catalyzed Additions

Potassium aryltrifluoroborates also participate in rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes and enones, respectively.[16][17] These reactions often proceed more rapidly and efficiently with trifluoroborate salts compared to the corresponding boronic acids, highlighting the enhanced reactivity of the tetracoordinate boron species.[16][17]

Handling and Safety

While potassium organotrifluoroborates are generally stable, proper laboratory safety precautions should always be observed. Potassium hydrogen fluoride, a key reagent in the synthesis, is corrosive and toxic, and should be handled with extreme care in a well-ventilated fume hood.[5][18]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19][20]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[19][21] Use in a well-ventilated area.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

Conclusion

Potassium (4-cyclohexylphenyl)trifluoroboranuide stands as a valuable and robust building block in modern organic synthesis. Its inherent stability, coupled with its versatile reactivity in key transformations like the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for the construction of complex molecules bearing the bulky and lipophilic cyclohexylphenyl group. The straightforward and scalable synthetic protocol further enhances its appeal for researchers in drug discovery, materials science, and beyond. The insights and methodologies presented in this guide are intended to empower scientists to effectively utilize this potent reagent in their synthetic endeavors.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108(1), 288-325. [Link]

-

Molander, G. A.; Petrillo, D. E. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic Letters, 2008 , 10(9), 1795-1798. [Link]

-

Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 2008 , 10(9), 1795-1798. [Link]

-

Molander, G. A.; Jean-Gérard, L. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 2011 , 76(20), 8149-8158. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002 , 67(24), 8424-8429. [Link]

-

Batey, R. A.; Thadani, A. N.; Smil, D. V. Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1999 , 1(10), 1683-1686. [Link]

-

Aggarwal, V. K.; Ball, L. T.; Carobbi, G.; Tripaldi, P. D. J. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 2009 , 50(44), 6066-6068. [Link]

-

Batey, R. A.; Thadani, A. N.; Smil, D. V. Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1999 , 1(10), 1683-1686. [Link]

-

Molander, G. A.; Ito, T. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 2002 , 67(24), 8416-8423. [Link]

-

Kim, D.; Lee, S.; Lee, Y. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2007 , 9(26), 5437-5440. [Link]

-

Darses, S.; Michaud, G.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Organic Syntheses, 2005 , 83, 10. [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Molander, G. A.; Ellis, N. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 2007 , 40(4), 275-286. [Link]

-

Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

da Silva, F. de A.; Beaver, M. G.; Demarque, D. P.; Ferreira, M. A. B.; de Oliveira, M. C. F.; da Silva, G. V. J.; de Oliveira, M. A. L.; de Almeida, M. V. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 2009 , 47(10), 873-878. [Link]

-

Zhang, Y.; Wang, J.; Li, Z.; Wang, F. Synthesis of Polymers Containing Potassium Acyltrifluoroborates (KATs) and Post-polymerization Ligation and Conjugation. Angewandte Chemie International Edition, 2020 , 59(34), 14656-14663. [Link]

-

Darses, S.; Genet, J.-P. Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 2008 , 108(1), 288-325. [Link]

-

da Silva, F. de A.; Beaver, M. G.; Demarque, D. P.; Ferreira, M. A. B.; de Oliveira, M. C. F.; da Silva, G. V. J.; de Oliveira, M. A. L.; de Almeida, M. V. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 2009 , 47(10), 873-878. [Link]

-

Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]

-

Safety Data Sheet: BONDERITE M-AD KF PRETREATMENT ADDITIVE. Henkel. [Link]

-

Pertusati, F.; Jog, P. V.; Prakash, G. K. S. Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 2012 , 89, 4. [Link]

-

Wu, J.; Bode, J. W. One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 2018 , 20(8), 2378-2381. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 1995 , 60(10), 3020-3027. [Link]

-

Striplin, C. D.; Cherry, N. A.; Ischay, M. A. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of Organic Chemistry, 2023 , 88(1), 481-486. [Link]

-

Wang, D.; Zhu, C. Synthesis of alkyl potassium trifluoroborate salts or boronic ester using Katritzky salts and B₂cat₂. Nature Communications, 2022 , 13(1), 1-9. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. api.henkeldx.com [api.henkeldx.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.ca [fishersci.ca]

Technical Monograph: Stability Profile & Handling of Potassium (4-cyclohexylphenyl)trifluoroboranuide

The following technical guide details the stability profile, handling protocols, and quality assurance measures for Potassium (4-cyclohexylphenyl)trifluoroboranuide . This document is structured for researchers and drug development professionals, moving beyond basic properties to mechanistic insights and self-validating experimental workflows.

Executive Summary

Potassium (4-cyclohexylphenyl)trifluoroboranuide (Structure: K+ [4-(C6H11)-C6H4-BF3]-) represents a "Molander Salt"—a class of organoboron reagents engineered to overcome the inherent instability of boronic acids.

Core Stability Verdict:

-

Solid State: Indefinitely stable under ambient air and moisture. Resistant to oxidative deborylation and dehydration (boroxine formation).

-

Solution State: Metastable. Exhibits a "slow-release" equilibrium with the corresponding boronic acid in aqueous media. Hydrolysis is pH-dependent and reversible, serving as the activation mechanism for cross-coupling reactions.

Molecular Architecture & Stability Fundamentals

The stability of this compound is derived from the saturation of the boron center. Unlike trivalent boronic acids (sp², vacant p-orbital), the trifluoroborate anion is tetravalent (sp³), coordinatively saturated, and negatively charged. This electronic configuration shuts down the vacant orbital pathway required for oxidation and dehydration.

Structural Classification

-

Class: Potassium Aryltrifluoroborate (Molander Salt).

-

Substituent Effect: The para-cyclohexyl group acts as a weak electron-donating alkyl substituent on the phenyl ring.

-

Impact: Electron-rich aryltrifluoroborates generally exhibit higher hydrolytic stability compared to electron-deficient variants. The steric bulk of the cyclohexyl group further kinetically shields the C-B bond, enhancing shelf-life.

Comparative Stability Data

| Feature | Boronic Acid (Parent) | Potassium Trifluoroborate (Salt) |

| Hybridization | sp² (Tricoordinate) | sp³ (Tetracoordinate) |

| Ambient Air Stability | Low (Oxidizes/Dehydrates) | High (Indefinite) |

| Hygroscopicity | Variable (Often high) | Non-hygroscopic |

| Stoichiometry | Indeterminate (Boroxine mixtures) | Precise (1:1 Cation/Anion) |

| Handling | Inert atmosphere often required | Open-air benchtop handling |

Ambient Stability Profile: The Core Data

Solid-State Stability

Under standard laboratory conditions (20–25°C, 40–60% RH), Potassium (4-cyclohexylphenyl)trifluoroboranuide remains a free-flowing crystalline solid. It does not require desiccation or refrigeration for long-term storage.

-

Oxidation Resistance: The C-B bond is protected from atmospheric oxygen.

-

Thermal Stability: Typical decomposition temperatures for aryltrifluoroborates exceed 200°C (melting/decomposition).

-

Protocol: Store in a standard glass vial with a screw cap. No glovebox is necessary.

Solution-State Dynamics (Hydrolysis)

In solution, the stability is dynamic. The compound exists in equilibrium with its boronic acid form. This is not "degradation" in the traditional sense, but a functional feature utilized in catalysis.

The Hydrolysis Equilibrium:

-

Neutral/Organic Solvents (MeOH, Acetone): Kinetic stability is high. Hydrolysis is negligible over short periods (<24h).

-

Acidic Media: Accelerates hydrolysis (Acid-catalyzed defluorination).

-

Basic Media (Suzuki Conditions): Promotes the "slow release" of the active boronic acid species, preventing homocoupling side reactions.

Mechanistic Insights: The "Slow Release" Pathway

Understanding the mechanism is crucial for troubleshooting low yields in cross-coupling. The trifluoroborate itself is not the transmetallating species; it must hydrolyze to the boronic acid (or a hydroxy-fluoroborate intermediate) to react.

Mechanistic Flow Diagram

The following diagram illustrates the equilibrium and activation pathway.

Figure 1: The activation pathway of Potassium (4-cyclohexylphenyl)trifluoroboranuide from stable solid to reactive intermediate.

Technical Handling & Quality Assurance Protocols

To ensure scientific integrity, researchers must validate the quality of the reagent before critical steps (e.g., GMP synthesis or late-stage functionalization).

Quality Control: 11B NMR Spectroscopy

The only definitive method to assess the ratio of intact trifluoroborate to hydrolyzed boronic acid is Boron-11 NMR .

Protocol:

-

Solvent: Dissolve ~10 mg of sample in Acetone-d6 (Avoid D2O if possible, as it promotes hydrolysis during the measurement).

-

Acquisition: Run a standard 11B NMR experiment (decoupled).

-

Interpretation:

| Species | Chemical Shift ( | Multiplicity | Interpretation |

| Ar-BF3K | +2 to +5 ppm | Quartet ( | Intact Reagent (Target) |

| Ar-B(OH)2 | +28 to +32 ppm | Broad Singlet | Hydrolyzed Impurity |

| BF4- | -1 ppm | Singlet | Inorganic Impurity |

Pass Criteria: >95% integration of the quartet signal at ~3 ppm.

Handling Workflow

This protocol ensures the reagent maintains its "Class II" stability profile during experimental setup.

Figure 2: Handling and decision workflow for ensuring reagent integrity.

Recrystallization (Rescue Protocol)

If the compound has been exposed to acidic moisture and shows significant hydrolysis (broad singlet in 11B NMR):

-

Dissolve the solid in a minimum amount of warm Acetone .

-

Filter to remove inorganic salts (KF/KHF2).

-

Add Diethyl Ether or Pentane to precipitate the trifluoroborate salt.

-

Filter and dry under vacuum.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Butters, M., et al. (2010). Hydrolysis of Aryltrifluoroborates: Mechanistic Insights. Angewandte Chemie International Edition. Link

-

BenchChem. (2025). Potassium (4-cyclohexylphenyl)trifluoroboranuide Product Data. Link

The Ascendancy of Cyclohexylphenyl-Substituted Organotrifluoroborates: A Technical Guide for Advanced Chemical Synthesis and Radiopharmaceutical Development

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of modern synthetic chemistry and drug discovery, the quest for molecular scaffolds that offer a blend of stability, reactivity, and modularity is perpetual. Among the myriad of organoboron reagents, organotrifluoroborates have emerged as exceptionally versatile and robust building blocks.[1][2][3] Their enhanced stability to air and moisture, compared to their boronic acid counterparts, simplifies handling and storage, making them highly attractive for a range of applications.[1][2] This guide delves into a specific, yet profoundly significant, subclass: cyclohexylphenyl-substituted organotrifluoroborates. The incorporation of the cyclohexylphenyl moiety introduces a unique combination of lipophilicity and conformational rigidity, properties highly sought after in the design of novel therapeutics and advanced materials.

This document serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development. It will elucidate the synthesis, unique properties, and cutting-edge applications of cyclohexylphenyl-substituted organotrifluoroborates, with a particular focus on their utility in Suzuki-Miyaura cross-coupling reactions and as precursors for ¹⁸F-radiolabeling in Positron Emission Tomography (PET).

Core Attributes of Organotrifluoroborates: A Foundation of Stability and Reactivity

Potassium organotrifluoroborates (R-BF₃K) are crystalline solids that exhibit remarkable stability, overcoming a significant limitation of boronic acids which can be prone to dehydration to form cyclic boroxines.[4] This stability allows for precise stoichiometric control in reactions.[2] The tetra-coordinated boron center renders them less Lewis acidic and stable under oxidative conditions.[2] Despite their stability, they are potent nucleophiles in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] It is generally understood that under reaction conditions, the trifluoroborate slowly hydrolyzes to the corresponding boronic acid, which is the active species in the catalytic cycle.[2] This slow release can suppress common side reactions like homo-coupling.[2]

Synthesis of Cyclohexylphenyl-Substituted Organotrifluoroborates: A Step-by-Step Methodology

The synthesis of cyclohexylphenyl-substituted organotrifluoroborates is a two-stage process, beginning with the formation of the corresponding boronic acid, followed by its conversion to the trifluoroborate salt.

Part 1: Synthesis of the Cyclohexylphenyl Boronic Acid Precursor

The key starting material is a suitably functionalized cyclohexylphenyl bromide. The synthesis of the boronic acid can be achieved via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis of (4-Cyclohexylphenyl)boronic Acid

-

Reaction Setup: A dry three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is charged with 4-bromo-1-cyclohexylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., water/THF) to yield (4-cyclohexylphenyl)boronic acid as a white solid.

Diagram: Synthesis of (4-Cyclohexylphenyl)boronic Acid

Caption: Workflow for the synthesis of the boronic acid precursor.

Part 2: Conversion to the Potassium Organotrifluoroborate Salt

The conversion of the boronic acid to its corresponding potassium trifluoroborate salt is a straightforward and high-yielding reaction.

Experimental Protocol: Synthesis of Potassium (4-Cyclohexylphenyl)trifluoroborate

-

Dissolution: (4-Cyclohexylphenyl)boronic acid (1.0 eq) is dissolved in methanol.

-

Fluorination: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq) is added slowly with vigorous stirring.

-

Precipitation and Isolation: A white precipitate of the potassium trifluoroborate salt will form. The mixture is stirred for 30 minutes at room temperature. The solid is collected by vacuum filtration, washed with cold methanol, and then with diethyl ether.

-

Drying: The product is dried under high vacuum to yield potassium (4-cyclohexylphenyl)trifluoroborate as a stable, white crystalline solid.[2]

Diagram: Conversion to Potassium Trifluoroborate Salt

Caption: Conversion of boronic acid to the trifluoroborate salt.

Applications in Suzuki-Miyaura Cross-Coupling: Forging Complex Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl motifs prevalent in pharmaceuticals.[6] Cyclohexylphenyl-substituted organotrifluoroborates are excellent coupling partners in these reactions, offering high yields and functional group tolerance.[1][5]

Key Advantages in Suzuki-Miyaura Coupling:

-

Enhanced Stability: The trifluoroborate group is stable to a wide range of reagents, allowing for manipulation of other functional groups within the molecule prior to the coupling step.[3]

-

High Yields: The combination of organotrifluoroborates with modern palladium catalysts and ligands consistently provides high yields of the desired biaryl products.[5]

-

Reduced Side Products: The slow in situ generation of the reactive boronic acid minimizes protodeboronation and other side reactions.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium (4-Cyclohexylphenyl)trifluoroborate with an Aryl Bromide

-

Reaction Setup: A Schlenk tube is charged with potassium (4-cyclohexylphenyl)trifluoroborate (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: A degassed mixture of toluene and water (e.g., 10:1) is added.

-

Reaction: The mixture is heated to 80-100 °C under a nitrogen atmosphere and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

Table 1: Representative Suzuki-Miyaura Couplings with Aryltrifluoroborates

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 88 |

| 3 | 4-Chlorotoluene | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 90 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 95 |

Note: Yields are representative and adapted from literature on similar aryltrifluoroborate couplings.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in ¹⁸F-Radiolabeling for Positron Emission Tomography (PET)

PET is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo.[7][8] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay characteristics.[7][8] A significant challenge in PET radiochemistry is the rapid and efficient incorporation of ¹⁸F into biomolecules under mild conditions.[9] Organotrifluoroborates have revolutionized this field by enabling a one-step aqueous ¹⁸F-labeling method via ¹⁸F-¹⁹F isotope exchange.[10][11]

The cyclohexylphenyl scaffold can be incorporated into PET tracer design to modulate properties such as lipophilicity and non-specific binding.

Experimental Protocol: ¹⁸F-Labeling of a Cyclohexylphenyl-Substituted Precursor via Isotope Exchange

-

Precursor Preparation: A biomolecule of interest is conjugated with a cyclohexylphenyltrifluoroborate moiety to create the labeling precursor.

-

¹⁸F-Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) into a reaction vial. The solvent is removed azeotropically.

-

Radiolabeling: The precursor, dissolved in a suitable solvent (e.g., acidic buffer, pH 2-3), is added to the dried [¹⁸F]fluoride. The reaction vial is heated (e.g., 100-120 °C) for 15-30 minutes.

-

Purification: The ¹⁸F-labeled product is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities. HPLC purification may be required for high purity applications.

-

Quality Control: The radiochemical purity and specific activity of the final product are determined by radio-HPLC.

Table 2: Key Parameters in ¹⁸F-Labeling via Isotope Exchange

| Parameter | Typical Value/Condition | Rationale |

| Precursor Amount | 10-100 nmol | Sufficient for high specific activity while minimizing mass. |

| Reaction Time | 15-30 min | Rapid labeling is crucial due to the short half-life of ¹⁸F (109.7 min). |

| Temperature | 100-120 °C | Provides the necessary activation energy for isotope exchange. |

| pH | 2-3 | Acidic conditions facilitate the exchange process. |

| Radiochemical Yield | 20-40% (non-decay corrected) | Represents an efficient incorporation of the starting radioactivity. |

| Specific Activity | 40-120 GBq/µmol | High specific activity is essential for in vivo imaging to avoid mass effects. |

Note: Values are typical for organotrifluoroborate labeling and serve as a guide.[11]

Diagram: ¹⁸F-Radiolabeling Workflow

Caption: General workflow for ¹⁸F-labeling using organotrifluoroborates.

Conclusion and Future Outlook

Cyclohexylphenyl-substituted organotrifluoroborates represent a confluence of stability, reactivity, and desirable physicochemical properties. Their synthesis is accessible through well-established organoboron chemistry, and their applications in both complex molecule synthesis via Suzuki-Miyaura coupling and in the burgeoning field of PET imaging are significant. The methodologies outlined in this guide provide a robust framework for researchers to harness the potential of this unique chemical scaffold. As the demand for novel chemical entities in medicine and materials science continues to grow, the strategic implementation of cyclohexylphenyl-substituted organotrifluoroborates is poised to open new avenues of discovery and innovation.

References

-

Liu, Z., Pourghiasian, M., Rademacher, J. et al. One-step 18 F labeling of biomolecules using organotrifluoroborates. Nat Protoc 10, 1423–1432 (2015). [Link]

-

Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Molecules, 17(8), 9109-9127. [Link]

-

Liu, Z., Pourghiasian, M., Rademacher, J. D., & Perrin, D. M. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature protocols, 10(9), 1423–1432. [Link]

-

Molander, G. A., & Canturk, B. (2009). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic letters, 11(13), 2824–2827. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic letters, 5(13), 2215–2218. [Link]

-

Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of chemical research, 49(7), 1339–1347. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. [Link]

-

Molander, G. A., & Sandrock, D. L. (2007). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Journal of the American Chemical Society, 129(49), 15132–15133. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. [Link]

-

Ting, R., & Perrin, D. M. (2017). Recent advances in fluorine-18 radiochemistry: Focus on B-18F, Si-18F, Al-18F and C-18F radiofluorination via spirocyclic iodonium ylides. Journal of Nuclear Medicine, 58(12), 1877-1882. [Link]

-

Levin, M. D., et al. (2017). Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. Berkeley Lab News Center. [Link]

-

Ametamey, S. M., et al. (2012). 18F LABELING OF BIOMOLECULES USING CLICK CHEMISTRY FOR PET APPLICATIONS : SYNTHETIC DEVELOPMENTS. ORBi. [Link]

-

Lozada, J., et al. (2020). A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library Open Collections. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-86. [Link]

-

Perrin, D. M. (2016). [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of chemical research, 49(7), 1339–1347. [Link]

-

Tatipaka, H. B., et al. (2021). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & medicinal chemistry letters, 31, 127699. [Link]

-

Aslam, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(4), 1431-1443. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(10), 2031-2034. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

Sources

- 1. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals [mdpi.com]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the NMR Characterization of Potassium (4-cyclohexylphenyl)trifluoroboranuide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) characterization of Potassium (4-cyclohexylphenyl)trifluoroboranuide, a versatile organotrifluoroborate salt with significant applications in organic synthesis. As organotrifluoroborates have proven to be valuable alternatives to boronic acids in various coupling reactions, a thorough understanding of their structural elucidation via NMR is paramount for researchers in synthetic chemistry and drug development.[1][2][3] This document, structured with the practicing scientist in mind, offers not just data, but a framework for understanding the nuances of acquiring and interpreting NMR spectra for this class of compounds.

Introduction to Potassium (4-cyclohexylphenyl)trifluoroboranuide and its NMR Analysis

Potassium (4-cyclohexylphenyl)trifluoroboranuide belongs to the class of organotrifluoroborate salts, which are known for their stability to air and moisture, making them highly attractive reagents in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][4] The molecule consists of a potassium cation and a (4-cyclohexylphenyl)trifluoroboranuide anion. The anionic component features a central boron atom bonded to three fluorine atoms and a 4-cyclohexylphenyl group.

The comprehensive NMR characterization of this compound involves a suite of one-dimensional NMR experiments, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy. Each of these techniques provides unique and complementary information about the molecular structure, allowing for unambiguous identification and purity assessment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the proton environments in the molecule. For Potassium (4-cyclohexylphenyl)trifluoroboranuide, we expect to see distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the cyclohexyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 - 7.30 | Doublet | 2H | Aromatic (ortho to cyclohexyl) |

| ~7.00 - 7.15 | Doublet | 2H | Aromatic (meta to cyclohexyl) |

| ~2.40 - 2.55 | Multiplet | 1H | Cyclohexyl (methine) |

| ~1.70 - 1.90 | Multiplet | 4H | Cyclohexyl (axial methylene) |

| ~1.20 - 1.45 | Multiplet | 6H | Cyclohexyl (equatorial methylene) |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, these spectra generally require a larger number of scans to obtain a good signal-to-noise ratio.[6] A key feature in the ¹³C NMR of organotrifluoroborates is the signal for the carbon atom directly attached to the boron, which is often broadened due to quadrupolar relaxation of the boron nucleus.[1][7]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~147 (broad) | Aromatic (C-B) |

| ~135 | Aromatic (quaternary, C-cyclohexyl) |

| ~128 | Aromatic (CH, ortho to cyclohexyl) |

| ~126 | Aromatic (CH, meta to cyclohexyl) |

| ~44 | Cyclohexyl (CH) |

| ~34 | Cyclohexyl (CH₂) |

| ~27 | Cyclohexyl (CH₂) |

| ~26 | Cyclohexyl (CH₂) |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.[5][8]

¹¹B and ¹⁹F NMR: The Signature of the Trifluoroborate Moiety

The ¹¹B and ¹⁹F NMR spectra are characteristic for organotrifluoroborates and are crucial for confirming the presence and integrity of the trifluoroborate group.

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum of Potassium (4-cyclohexylphenyl)trifluoroboranuide is expected to show a single resonance. Due to coupling with the three equivalent fluorine atoms, this signal should appear as a 1:3:3:1 quartet.[2] The chemical shift for organotrifluoroborates typically falls in the range of -2.5 to 7 ppm relative to BF₃·Et₂O.[2] The signal can be broad due to the quadrupolar nature of the ¹¹B nucleus.[9]

Table 3: Predicted ¹¹B NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | J(¹¹B-¹⁹F) (Hz) |

| ~3 - 5 | Quartet | ~40 - 50 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the trifluoroborate group.[1][10][11] The spectrum is expected to show a single resonance for the three equivalent fluorine atoms. This signal will be split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I = 3/2).[2] The chemical shifts for the fluorine atoms in organotrifluoroborates are typically observed in the range of -129 to -141 ppm when referenced to an external standard like CF₃CO₂H.[1][7]

Table 4: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | J(¹⁹F-¹¹B) (Hz) |

| ~ -135 to -140 | Quartet | ~40 - 50 |

Experimental Protocols

To obtain high-quality NMR data, the following experimental protocols are recommended.

Sample Preparation

-

Weigh approximately 10-20 mg of Potassium (4-cyclohexylphenyl)trifluoroboranuide into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to the good solubility of potassium organotrifluoroborates.[1]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

¹H NMR:

-

Spectrometer Frequency: 300 MHz or higher

-

Solvent: DMSO-d₆

-

Internal Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50 ppm).[1]

-

Pulse Angle: 45°

-

Acquisition Time: ~3-4 s

-

Repetitions: 16

¹³C NMR:

-

Spectrometer Frequency: 75 MHz or higher

-

Solvent: DMSO-d₆

-

Internal Reference: Solvent peak (DMSO-d₆ at 39.5 ppm).[1]

-

Pulse Angle: 90°

-

Delay Time: 2 s

-

Acquisition Time: ~1.5-2 s

-

Repetitions: 1024 or more, depending on concentration.

¹¹B NMR:

-

Spectrometer Frequency: 96 MHz or higher

-

Solvent: DMSO-d₆

-

External Reference: BF₃·Et₂O (0.0 ppm).[1]

-

Note: Using a modified pulse sequence can sometimes provide better resolution and allow for the observation of ¹¹B-¹⁹F coupling constants.[1][7]

¹⁹F NMR:

-

Spectrometer Frequency: 282 MHz or higher

-

Solvent: DMSO-d₆

-

External Reference: CF₃CO₂H (0.0 ppm) or CFCl₃ (0.0 ppm).[1][12][13]

-

Note: ¹⁹F NMR is highly sensitive, and fewer scans are typically required compared to ¹³C NMR.

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of Potassium (4-cyclohexylphenyl)trifluoroboranuide.

NMR Characterization Workflow

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 10. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. colorado.edu [colorado.edu]

- 13. rsc.org [rsc.org]

Electronic & Physical Profile: 4-Cyclohexylphenyl Trifluoroborate Anion

Executive Summary

The 4-cyclohexylphenyl trifluoroborate anion represents a critical intersection between robust reagent stability and lipophilic structural modification. Unlike its boronic acid precursors, which are prone to trimerization (boroxine formation) and oxidation, this trifluoroborate anion maintains a tetrahedral

For drug development professionals, this moiety offers a dual advantage:

-

Synthetic Utility: It serves as a "slow-release" reservoir for the active transmetallating species in Suzuki-Miyaura cross-couplings.

-

Medicinal Value: The cyclohexyl motif introduces significant

character and lipophilicity (LogP modulation) without the planarity associated with biaryl systems, improving solubility and metabolic profiles in final drug candidates.

Molecular Architecture & Electronic Theory

Hybridization and Charge Localization

The core distinction of the trifluoroborate anion (

In the 4-cyclohexylphenyl trifluoroborate anion:

-

Boron Center:

hybridized (Tetrahedral geometry).[1] -

Electronic State: The formal negative charge is delocalized onto the three highly electronegative fluorine atoms (

). This creates a formidable Coulombic barrier that prevents nucleophilic attack (e.g., by atmospheric oxygen), rendering the compound air- and moisture-stable. -

C-B Bond: The Carbon-Boron bond is purely covalent (

-bond). The bond length is typically elongated (~1.60–1.63 Å) compared to boronic acids (~1.57 Å) due to the change in hybridization and lack of

The Cyclohexyl Substituent Effect

The 4-cyclohexyl group exerts specific electronic and steric influences on the anion:

-

Inductive Effect (

): The cyclohexyl group is an alkyl substituent. It acts as a weak electron donor to the phenyl ring. -

Hammett Correlation: In the context of hydrolysis (the rate-limiting step for activation), electron-rich substituents accelerate the cleavage of the C-B bond. The cyclohexyl group (Hammett

) stabilizes the electron-deficient transition state required to break the B-F bonds, making this anion more reactive in hydrolysis than unsubstituted phenyl trifluoroborates. -

Steric Bulk: The cyclohexyl ring is bulky but flexible (chair conformation). While it does not sterically hinder the C-B bond directly (being in the para position), it significantly impacts the lattice energy and solubility of the potassium salt, often requiring mixed solvent systems (e.g., THF/H2O) for optimal coupling.

Spectroscopic Characterization (The "Fingerprint")

Accurate characterization is the first line of defense against reagent degradation. The trifluoroborate anion has a distinct NMR signature that differentiates it from hydrolyzed boronic acid impurities.

Table 1: Diagnostic NMR Parameters[2][3]

| Nucleus | Chemical Shift ( | Multiplicity | Interpretation |

| 2.0 – 4.5 | Quartet ( | Diagnostic of tetrahedral | |

| -138 to -145 | Quartet ( | Confirming B-F connectivity. A singlet here usually indicates free fluoride ( | |

| 1.2 – 1.9 (Cyclohexyl) | Multiplet | High-field aliphatic protons. | |

| 7.1 – 7.5 (Aryl) | Doublets (AA'BB') | Typical para-substitution pattern. |

Analyst Note: In

NMR, the coupling to(spin 1/2) splits the signal into a 1:3:3:1 quartet. If you observe line broadening or loss of coupling, it indicates B-F bond dissociation or exchange processes (hydrolysis onset).

Reactivity Profile: The "Slow Release" Mechanism[4][5]

The utility of 4-cyclohexylphenyl trifluoroborate lies in its inability to transmetallate directly. It must first hydrolyze to the boronic acid in situ. This creates a low, steady-state concentration of the active species, minimizing side reactions like homocoupling or protodeboronation.[2]

The Hydrolysis Equilibrium

The rate of hydrolysis is governed by the electronic nature of the R-group.

Because the 4-cyclohexyl group is electron-donating, it stabilizes the electron-deficient difluoroborane intermediate (

Visualization of the Activation Pathway

Figure 1: The activation pathway from the stable trifluoroborate salt to the active boronic acid species. The 4-cyclohexyl group accelerates the first step (Salt → Inter).

Experimental Protocols

Synthesis via KHF2 (Wet Chemistry)

This protocol converts the boronic acid to the potassium salt.

Reagents:

-

4-Cyclohexylphenylboronic acid (1.0 equiv)

-

Potassium bifluoride (

) (3.5 – 4.0 equiv) -

Solvent: Methanol / Water (3:1 ratio)

Workflow:

-

Dissolution: Dissolve the boronic acid in MeOH. A clear solution is required.

-

Addition: Dissolve

in minimal distilled water. Add this dropwise to the boronic acid solution. The reaction is slightly exothermic. -

Precipitation: Stir vigorously for 2 hours. The trifluoroborate salt usually precipitates as a white crystalline solid.

-

Concentration: If no precipitate forms, remove MeOH under reduced pressure (Rotavap) until a slurry forms.

-

Filtration: Filter the solid and wash with cold acetone (to remove excess water/impurities) and then ether (to dry).

-

Drying: Dry under high vacuum. Crucial: Ensure all water is removed to prevent hydrolysis during storage.

Suzuki-Miyaura Coupling (Standardized)

This protocol is optimized for the lipophilic cyclohexyl derivative.

Reagents:

-

Aryl Halide (1.0 equiv)

-

4-Cyclohexylphenyl trifluoroborate (1.05 equiv)

-

Catalyst:

(3 mol%) or -

Base:

(3.0 equiv) -

Solvent: THF:H2O (10:1) – Note: The high organic ratio is needed to dissolve the cyclohexyl tail.

Figure 2: Standard workflow for cross-coupling.[4] Rigorous deoxygenation is critical to protect the catalyst, even though the boron reagent is air-stable.

Applications in Drug Discovery[8]

Lipophilicity Modulation

The 4-cyclohexylphenyl moiety is a classic "fatty" anchor.

-

LogP Impact: Replacing a standard phenyl group with a 4-cyclohexylphenyl group typically increases cLogP by ~2.5 units.

-

Solubility: While the trifluoroborate salt is water-soluble (to an extent), the coupled product will be highly lipophilic. This is often used to improve membrane permeability in lead compounds.

Bioisosterism

The trifluoroborate anion itself is occasionally investigated as a pharmacophore. The

-

Metabolic Stability: The B-F bond is generally robust in biological media, though low pH (stomach acid) can trigger hydrolysis.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4] Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[5] Link

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Butters, M., et al. (2011). Critical Assessment of the Hydrolytic Stability of Aryl and Alkyltrifluoroborates. Organic Process Research & Development. Link

Sources

Technical Guide: Safety & Handling of Potassium (4-cyclohexylphenyl)trifluoroboranuide

Executive Summary

Potassium (4-cyclohexylphenyl)trifluoroboranuide is a specialized organoboron building block used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Belonging to the class of organotrifluoroborates, it offers significant stability advantages over its boronic acid counterparts, resisting air and moisture degradation.[1]

This guide synthesizes critical safety data, technical handling protocols, and experimental best practices. It is designed for researchers requiring a self-validating workflow for the safe and efficient use of this reagent in drug discovery and organic synthesis.

Part 1: Chemical Identity & Physical Properties[2][3]

Compound Name: Potassium (4-cyclohexylphenyl)trifluoroboranuide Synonyms: Potassium (4-cyclohexylphenyl)trifluoroborate; Potassium 4-cyclohexylphenyltrifluoroborate MDL Number: MFCD19514691 Molecular Formula: C₁₂H₁₅BF₃K Molecular Weight: 266.21 g/mol

| Property | Description |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white/light yellow |

| Solubility | Soluble in acetone, acetonitrile, DMSO, MeOH; sparingly soluble in non-polar solvents (hexane, Et₂O). |

| Melting Point | > 250 °C (Decomposes) |

| Stability | Air and moisture stable; indefinite shelf life under ambient conditions.[1] |

Part 2: Hazard Identification & Risk Assessment (GHS)[4]

While organotrifluoroborates are generally less hazardous than boronic acids or boranes, they must be treated with caution due to the potential for hydrolysis and fluoride release under acidic conditions.

GHS Classification[4][5]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][2][3][5][6][7][9][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][2][3][9][10] Remove contact lenses, if present and easy to do.[8][2][3][4][5][7][9][10] Continue rinsing.[8][3][4][5][6][7][9][10]

Toxicological Insights

-

Hydrolysis Risk: In the presence of strong acids or Lewis acids, the trifluoroborate moiety can hydrolyze to release Hydrogen Fluoride (HF) , a severe toxicant. Avoid all contact with strong acids unless part of a controlled, closed-system deprotection protocol.

-

Dust Hazard: As a fine salt, the particulate matter is a respiratory irritant. Engineering controls (fume hood) are mandatory during weighing and transfer.

Part 3: Emergency Response Protocols

Fire Fighting Measures[3][4][6][12]

-

Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.[2][7]

-

Specific Hazards: Thermal decomposition releases toxic fumes including Hydrogen Fluoride (HF) , Boron Oxides , and Carbon Monoxide .

-

Firefighter PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use a N95/P100 respirator.

-

Containment: Avoid dry sweeping which creates dust. Dampen the solid with a small amount of inert solvent (e.g., heptane) or water before collecting.

-

Disposal: Place in a sealed container labeled "Solid Chemical Waste" (do not mix with acidic waste streams).

Part 4: Safe Handling & Experimental Protocol

Storage & Stability

-

Conditions: Store in a cool, dry place. Unlike boronic acids, refrigeration is not strictly required for stability but is good practice for long-term reference standards.

-

Incompatibilities: Strong oxidizing agents, strong acids (generates HF), glass (if HF is generated).

Application: Suzuki-Miyaura Cross-Coupling

The following protocol utilizes Potassium (4-cyclohexylphenyl)trifluoroboranuide as a nucleophile. The trifluoroborate salt hydrolyzes slowly in situ to the active boronic acid species, maintaining a low steady-state concentration of the unstable intermediate, which often leads to cleaner reaction profiles than using the boronic acid directly.

Reagents:

-

Nucleophile: Potassium (4-cyclohexylphenyl)trifluoroboranuide (1.0 equiv)

-

Electrophile: Aryl bromide or chloride (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv) or Pd(OAc)₂/XPhos

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

-

Solvent: Toluene/Water (3:1) or THF/Water (4:1)

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction vial equipped with a stir bar and cool under Argon/Nitrogen.

-

Charging: Add the trifluoroborate salt , aryl halide, base, and Pd catalyst to the vial.

-

Solvent Addition: Add the degassed solvent mixture. (Note: Water is essential for the hydrolysis of the trifluoroborate to the active species).

-

Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. The trifluoroborate is very polar; the product will be less polar.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

-

Safety Note: The aqueous layer contains inorganic fluoride salts. Dispose of as fluoride-containing waste.

-

-

Purification: Dry organic layer over MgSO₄, filter, concentrate, and purify via silica gel chromatography.

Visualized Workflows

Figure 1: Safety & Handling Decision Tree

Caption: Decision tree for determining appropriate PPE and engineering controls based on dust generation and acidity.

Figure 2: Suzuki-Miyaura Coupling Mechanism Cycle

Caption: Catalytic cycle showing the critical hydrolysis step required to activate the trifluoroborate precursor.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Sigma-Aldrich (Merck). Potassium organotrifluoroborates Handling and Stability Guide. Link

-

PubChem. Potassium cyclohexyltrifluoroboranuide Compound Summary (Analogous Structure Safety Data). Link

-

Matrix Scientific. Potassium (4-cyclohexylphenyl)trifluoroboranuide Product Data (MFCD19514691). Link

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. api.henkeldx.com [api.henkeldx.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. afgsci.com [afgsci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

The Strategic Advantage of Potassium (4-cyclohexylphenyl)trifluoroborate in Palladium-Catalyzed Biaryl Synthesis: A Detailed Guide

Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Traditionally, this palladium-catalyzed transformation has relied heavily on the use of boronic acids as the organoboron nucleophile. However, boronic acids are not without their challenges; they can be difficult to purify, may exist as mixtures of cyclic anhydrides leading to stoichiometric uncertainty, and can be prone to protodeboronation under certain reaction conditions.[2][3]

To circumvent these limitations, the use of potassium organotrifluoroborates has emerged as a superior alternative.[4] These crystalline, air- and moisture-stable salts are easily prepared and handled, offering a distinct advantage in terms of stability and stoichiometry.[4][5] The tetracoordinate nature of the boron atom in trifluoroborates provides a protected form of the boronic acid, which is unmasked under the reaction conditions required for cross-coupling, thus expanding the versatility and reliability of the Suzuki-Miyaura reaction.[4]

This guide provides a comprehensive overview and a detailed protocol for the application of potassium (4-cyclohexylphenyl)trifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the bulky cyclohexyl group introduces steric considerations that necessitate careful optimization of the catalytic system. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ this valuable building block in their synthetic endeavors.

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Figure 1. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. Subsequently, in the presence of a base, the potassium (4-cyclohexylphenyl)trifluoroborate is hydrolyzed to the corresponding boronic acid, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[6] For sterically hindered substrates like (4-cyclohexylphenyl)trifluoroborate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps.[7]

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Cyclohexyl-Substituted Biaryls

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of potassium (4-cyclohexylphenyl)trifluoroborate with an aryl bromide. Optimization may be required for different aryl halides or for scaling up the reaction.

Synthesis of Potassium (4-cyclohexylphenyl)trifluoroborate

Potassium (4-cyclohexylphenyl)trifluoroborate can be readily synthesized from the corresponding (4-cyclohexylphenyl)boronic acid.

-

Procedure: To a stirred solution of (4-cyclohexylphenyl)boronic acid (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

The resulting aqueous slurry is cooled in an ice bath and the solid is collected by filtration.

-

Wash the solid with cold water and then diethyl ether.

-

Dry the product under vacuum to yield potassium (4-cyclohexylphenyl)trifluoroborate as a white crystalline solid.

Suzuki-Miyaura Cross-Coupling Protocol

Table 1: Reagents and Reaction Conditions

| Component | Role | Recommended Reagent/Condition | Stoichiometry/Loading | Notes |

| Aryl Halide | Electrophile | Aryl Bromide or Iodide | 1.0 equiv | Aryl chlorides may require more active catalysts and harsher conditions.[8] |

| Potassium (4-cyclohexylphenyl)trifluoroborate | Nucleophile | - | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the electrophile. |

| Palladium Pre-catalyst | Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol % | Pd(OAc)₂ is often sufficient, but Pd₂(dba)₃ can be more active. |

| Ligand | Catalyst Stabilizer & Activator | SPhos, XPhos, or RuPhos | 1.1 - 1.2 x Pd loading | Bulky, electron-rich phosphine ligands are crucial for coupling sterically hindered substrates.[7] |

| Base | Activator | K₂CO₃ or Cs₂CO₃ | 3.0 equiv | Cs₂CO₃ is often more effective for challenging couplings. |

| Solvent System | Reaction Medium | Toluene/H₂O or Dioxane/H₂O | 10:1 to 4:1 ratio | The presence of water is essential for the hydrolysis of the trifluoroborate. |

| Temperature | Reaction Condition | 80-110 °C | - | Higher temperatures may be required for less reactive aryl halides. |

| Atmosphere | Reaction Condition | Inert (Nitrogen or Argon) | - | Essential to prevent oxidation of the Pd(0) catalyst. |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), potassium (4-cyclohexylphenyl)trifluoroborate (1.2-1.5 equiv), palladium pre-catalyst (1-5 mol %), phosphine ligand (1.1-1.2 x Pd loading), and base (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 10:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Field-Proven Insights and Troubleshooting

-

Ligand Selection: For sterically demanding substrates like 4-cyclohexylphenyltrifluoroborate, the choice of ligand is paramount. Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective due to their steric bulk and electron-rich nature, which promote both the oxidative addition and the reductive elimination steps.[7][8]

-

Base and Solvent: The combination of a carbonate base (K₂CO₃ or Cs₂CO₃) and a biphasic solvent system containing water is standard. The base facilitates the in-situ formation of the active boronic acid from the trifluoroborate salt.[9] For particularly challenging couplings, the more soluble and basic Cs₂CO₃ can lead to improved yields.

-

Dehalogenation Side Reaction: A common side reaction is the dehalogenation of the aryl halide starting material. This can be minimized by ensuring a truly inert atmosphere and by using a slight excess of the trifluoroborate coupling partner.[6]

-

Reaction Temperature: While many Suzuki-Miyaura reactions proceed at moderate temperatures, sterically hindered couplings may require higher temperatures to overcome the activation energy barrier for oxidative addition.

Conclusion

Potassium (4-cyclohexylphenyl)trifluoroborate is a highly valuable and versatile building block for the synthesis of complex biaryl structures. Its enhanced stability and ease of handling compared to the corresponding boronic acid make it an attractive choice for applications in drug discovery and materials science. By employing the appropriate palladium catalyst system, particularly with bulky and electron-rich phosphine ligands, researchers can effectively overcome the steric challenges associated with this substrate and achieve high yields of the desired cross-coupled products. The detailed protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic tool.

References

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. (n.d.). National Institutes of Health. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. (n.d.). National Institutes of Health. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 88, 143. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). SciSpace. [Link]

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). National Institutes of Health. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). SYNTHESIS OF 1-NAPHTHOL VIA OXIDATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 293. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (n.d.). ResearchGate. [Link]

-

Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). (n.d.). ETH Zurich Research Collection. [Link]

-

Potassium vinyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. (n.d.). National Institutes of Health. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Lab Reporter [fishersci.se]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

Application Note: High-Efficiency C-C Bond Formation using Potassium (4-cyclohexylphenyl)trifluoroboranuide

Executive Summary

Potassium (4-cyclohexylphenyl)trifluoroboranuide (referred to herein as Reagent 1 ) is a robust, air-stable aryltrifluoroborate salt used primarily for the installation of the lipophilic 4-cyclohexylphenyl motif via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Unlike its boronic acid counterpart, which is prone to dehydration (trimerization to boroxines) and protodeboronation, Reagent 1 exists as a monomeric, crystalline solid with indefinite shelf stability. Its utility in drug discovery lies in the introduction of the bulky, lipophilic biaryl scaffold—a common pharmacophore for increasing metabolic stability and hydrophobic binding affinity in kinase inhibitors and GPCR ligands.

This guide details the mechanistic advantages, optimized coupling protocols, and critical troubleshooting parameters for utilizing Reagent 1 in high-value organic synthesis.

Mechanistic Insight: The "Slow-Release" Strategy

The superior performance of organotrifluoroborates over boronic acids is driven by a hydrolysis-controlled equilibrium . Reagent 1 is not the direct transmetallating species. Under basic, aqueous conditions, it slowly hydrolyzes to release the active boronic acid in low, steady-state concentrations.

The Catalytic Cycle & Hydrolysis Equilibrium